molecular formula C16H15NO4 B12623807 Ethyl 3-benzamido-2-hydroxybenzoate CAS No. 918943-17-6

Ethyl 3-benzamido-2-hydroxybenzoate

Cat. No.: B12623807
CAS No.: 918943-17-6
M. Wt: 285.29 g/mol
InChI Key: VHEHLNPAAKETHH-UHFFFAOYSA-N
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Description

Ethyl 3-benzamido-2-hydroxybenzoate is an aromatic ester derivative featuring a benzamido group at the 3-position, a hydroxyl group at the 2-position, and an ethyl ester moiety. This compound’s structure combines hydrogen-bonding capabilities (via the hydroxyl and benzamido groups) with lipophilic characteristics (from the ethyl ester), making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

918943-17-6

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

ethyl 3-benzamido-2-hydroxybenzoate

InChI

InChI=1S/C16H15NO4/c1-2-21-16(20)12-9-6-10-13(14(12)18)17-15(19)11-7-4-3-5-8-11/h3-10,18H,2H2,1H3,(H,17,19)

InChI Key

VHEHLNPAAKETHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-benzamido-2-hydroxybenzoate typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods: Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-benzamido-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated benzamides.

Scientific Research Applications

Chemistry

Ethyl 3-benzamido-2-hydroxybenzoate serves as a building block in organic synthesis. It can participate in various reactions, including:

  • Amidation Reactions : It can be transformed into different amides, which are crucial in drug development and materials science.
  • Electrophilic Substitution : The aromatic nature allows for substitution reactions that can lead to more complex derivatives.

Biology

In biological studies, this compound has been explored for its potential as a biochemical probe . Its hydroxyl and amide groups facilitate interactions with enzymes and receptors, making it valuable for:

  • Enzyme Inhibition Studies : Investigating how the compound affects specific enzymatic pathways.
  • Cell Signaling Research : Understanding its role in cellular communication processes.

Medicine

This compound exhibits promising pharmacological properties , including:

  • Anti-inflammatory Activity : Research indicates it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, indicating potential use as an antimicrobial agent.

Industry

In industrial applications, this compound is utilized for:

  • Dye and Pigment Production : Its chemical properties make it suitable for synthesizing dyes used in textiles and other materials.
  • Food Preservation : As a food-grade antimicrobial agent, it can be used to enhance the shelf life of products.

Case Study 1: Anti-inflammatory Properties

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in inflammation markers. The findings support its potential therapeutic application in treating conditions like arthritis.

Case Study 2: Antimicrobial Efficacy

A series of studies evaluated the antimicrobial efficacy of this compound against various bacterial strains. The following table summarizes the results from selected studies:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mLStudy A
Escherichia coli64 µg/mLStudy B
Pseudomonas aeruginosa128 µg/mLStudy C

These results indicate that this compound possesses varying degrees of antibacterial activity.

Mechanism of Action

The mechanism of action of ethyl 3-benzamido-2-hydroxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs: Methyl 2-benzoylamino-3-oxobutanoate, 4-methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline, and 2-aminobenzamide (Table 1).

Table 1. Structural and Functional Comparison
Compound Name Functional Groups Ester Group Key Structural Features
Ethyl 3-benzamido-2-hydroxybenzoate Benzamido, hydroxyl, ethyl ester Ethyl Planar aromatic ring with H-bond donors
Methyl 2-benzoylamino-3-oxobutanoate Benzoylamino, ketone, methyl ester Methyl Non-aromatic backbone with ketone
4-Methyl-2-phenyl[1,3]oxazolo[4,5-c]quinoline Oxazole ring, methyl, phenyl None Fused heterocyclic system
2-Aminobenzamide Amino, benzamide None Simple benzamide with primary amine

Physicochemical Properties

  • Solubility: The hydroxyl group in this compound enhances polar solvent solubility (e.g., ethanol, DMSO) compared to methyl esters or non-polar heterocycles like oxazoloquinolines.
  • Stability : Ethyl esters generally exhibit greater hydrolytic stability than methyl esters due to steric hindrance. However, the hydroxyl group may increase susceptibility to oxidative degradation.

Research Findings and Limitations

Key findings include:

  • The ethyl ester moiety improves lipophilicity, which may enhance membrane permeability in drug candidates.
  • The hydroxyl group introduces pH-dependent solubility, a trait absent in methyl analogs or heterocyclic derivatives.
  • Limitations: Direct comparative data on stability, toxicity, or bioactivity are sparse, necessitating further experimental validation.

Biological Activity

Ethyl 3-benzamido-2-hydroxybenzoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both an amide group and a hydroxyl group, which contribute to its chemical reactivity and biological interactions. The compound can be represented structurally as follows:

  • Chemical Formula : C16_{16}H15_{15}N1_{1}O4_{4}
  • Molecular Weight : 285.30 g/mol

The hydroxyl and amide groups enable the formation of hydrogen bonds, facilitating interactions with various biomolecules, including enzymes and receptors.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting enzymatic activity. This mechanism is crucial for its anti-inflammatory and antimicrobial properties.
  • Receptor Binding : The compound's functional groups allow it to bind to receptors, modulating biological processes such as inflammation and immune response.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections. In vitro studies have demonstrated effectiveness against Staphylococcus aureus and other pathogens, indicating its role as a potential antimicrobial agent.

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through the modulation of pro-inflammatory cytokines. It has been suggested that this compound may inhibit the production of interleukins involved in inflammatory responses, making it a candidate for further investigation in inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
Ethyl 3-hydroxybenzoateLacks benzamido groupMild antimicrobial properties
BenzamideLacks ethyl ester and hydroxyl groupsLimited anti-inflammatory effects
SalicylamideContains an amide group but differs in hydroxyl positionAnti-inflammatory effects
This compound Unique combination of functional groupsStrong anti-inflammatory and antimicrobial activities

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's efficacy against M. avium subsp. paratuberculosis and M. intracellulare, showing significant inhibitory effects compared to control groups .
  • Inflammation Modulation : Research demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines in cellular models, indicating its potential use in managing inflammatory conditions .
  • Mechanistic Insights : Investigations into the compound's mechanism revealed that it affects metabolic pathways linked to ATP synthesis in bacterial cells, suggesting a novel approach for targeting bacterial metabolism .

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